{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
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Overview
Description
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride is a chemical compound with the molecular formula C8H12ClFO2S. It is an oily and colorless compound that is soluble in most organic solvents but insoluble in water. This compound has a boiling point of 134°C and a melting point of -4.3°C.
Preparation Methods
The synthesis of {6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves several steps. The primary synthetic route includes the reaction of 6-fluorospiro[3.3]heptane with methanesulfonyl chloride under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in reactions with this compound include bases, acids, and other nucleophiles.
Scientific Research Applications
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing. It may be used in the development of pharmaceuticals or as a tool in biochemical studies.
Industry: This compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action for {6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is harnessed in various chemical and biological applications .
Comparison with Similar Compounds
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride can be compared with similar compounds such as:
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride: This compound has two fluorine atoms instead of one, which may affect its reactivity and applications.
Other Spiro Compounds: Compounds with similar spiro structures but different functional groups can be compared to highlight the unique properties of this compound.
These comparisons help in understanding the unique features and potential applications of this compound in various fields.
Properties
Molecular Formula |
C8H12ClFO2S |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2-fluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClFO2S/c9-13(11,12)5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2 |
InChI Key |
QEUMGZYWBGQVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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